![molecular formula C10H11BrN2S B7461611 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)
2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole (BMSDI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. BMSDI has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, by disrupting their cell walls and membranes. It has also been reported to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, indicating its potential as an antioxidant. 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole has also been shown to decrease the levels of pro-inflammatory cytokines, suggesting its anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole has several advantages for lab experiments, including its high yield, easy synthesis, and low toxicity. However, 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole has some limitations, including its low solubility in water and its potential to form polymorphs, which can affect its properties and activity.
Future Directions
There are several future directions for the study of 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole. One potential area of research is the development of 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole derivatives with improved activity and selectivity. Another area of research is the investigation of the mechanism of action of 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole, which could lead to the identification of new targets for drug discovery. Additionally, the use of 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole in material science and corrosion inhibition could be further explored.
Synthesis Methods
2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole can be synthesized using various methods, including the reaction of 2-bromobenzyl chloride with thiourea in the presence of a base, or the reaction of 2-bromobenzyl bromide with thioacetamide in the presence of a catalyst. The synthesis method used depends on the desired yield and purity of the final product.
Scientific Research Applications
2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. 2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole has also been studied for its potential use as a corrosion inhibitor, as well as its ability to inhibit the formation of biofilms.
properties
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2S/c11-9-4-2-1-3-8(9)7-14-10-12-5-6-13-10/h1-4H,5-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSBRKZAGOXTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

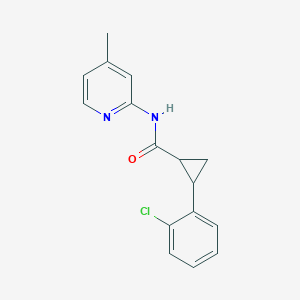
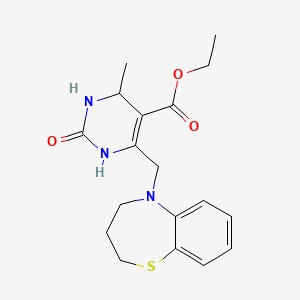
![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)
![2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide](/img/structure/B7461551.png)

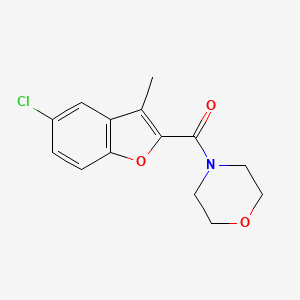
![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)
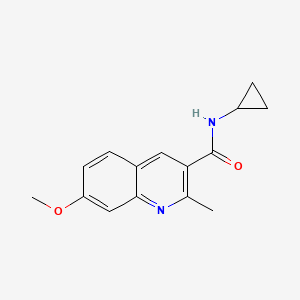
![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)
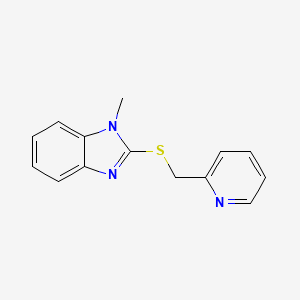
![N-[1-(1H-benzimidazol-2-yl)ethyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7461622.png)

![5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-yl(pyrrolidin-1-yl)methanone](/img/structure/B7461644.png)